molecular formula C6H5IO2 B3190327 1,3-Benzenediol, 4-iodo- CAS No. 41046-68-8

1,3-Benzenediol, 4-iodo-

Cat. No.: B3190327
CAS No.: 41046-68-8
M. Wt: 236.01 g/mol
InChI Key: DWOPERRUKLPBFG-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-iodo-: 4-iodoresorcinol , is an organic compound with the molecular formula C6H5IO2 . It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Benzenediol, 4-iodo- can be synthesized through the iodination of resorcinol. One common method involves the reaction of resorcinol with iodine in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an ice-water bath to control the temperature and prevent side reactions. The product is then extracted using organic solvents and purified through recrystallization .

Industrial Production Methods:

Industrial production of 1,3-Benzenediol, 4-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

1,3-Benzenediol, 4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted resorcinol derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydroxy derivatives and other reduced forms.

Scientific Research Applications

1,3-Benzenediol, 4-iodo- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of anticancer agents and other therapeutic compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-iodo- involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in the para position.

    Resorcinol (1,3-dihydroxybenzene): The parent compound without the iodine substitution.

Uniqueness of 1,3-Benzenediol, 4-iodo-:

Properties

IUPAC Name

4-iodobenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOPERRUKLPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316638
Record name 4-Iodoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41046-68-8
Record name 4-Iodoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41046-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of iodine monochloride (8.2 g, 50.5 mmol) in dry diethyl ether (100 mL) was added drop-wise over 45 minutes to a cold solution (0° C.) of resorcinol (5.5 g, 49.9 mmol) in dry ether (50 mL). After stirring at room temperature for one hour 100 mL of water and 1.0 g of sodium sulfite was added. The organic phase was separated and the aqueous phase was washed with 100 mL of ether, the combine ether phase was dried over sodium sulfate and evaporated under reduced pressure. The residue was purified using flash chromatography over silica gel using a mixture of CH2Cl2:MeOH (100:1) to provide the title compound in 50% yield. 1HNMR (300 MHz, CDCl3) δ 4.95 (s, 1H), 6.23 (m, 1H), 6.55 (m, 1H), 7.43 (m, 1H). MS (CDI) m/z 237 (M+H)+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenediol, 4-iodo-
Reactant of Route 2
1,3-Benzenediol, 4-iodo-
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Reactant of Route 3
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Reactant of Route 4
1,3-Benzenediol, 4-iodo-
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
1,3-Benzenediol, 4-iodo-

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